Cabozantinib Cabozantinib Cabozantinib is a dicarboxylic acid diamide that is N-phenyl-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide in which the hydrogen at position 4 on the phenyl ring is substituted by a (6,7-dimethoxyquinolin-4-yl)oxy group. A multi-tyrosine kinase inhibitor, used (as its malate salt) for the treatment of progressive, metastatic, medullary thyroid cancer. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of quinolines, an organofluorine compound, an aromatic ether and a dicarboxylic acid diamide.
Cabozantinib was first approved in 2012 and is a non-specific tyrosine kinase inhibitor. It was initially approved in the US under the brand name Cometriq, which is indicated for the treatment of metastatic medullary thyroid cancer. In 2016, a capsule formulation (Cabometyx) was approved for the treatment of advanced renal cell carcinoma, and this same formulation gained additional approval in both the US and Canada in 2019 for the treatment of hepatocellular carcinoma in previously treated patients.
Cabozantinib is a Kinase Inhibitor. The mechanism of action of cabozantinib is as a Protein Kinase Inhibitor.
Cabozantinib is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Cabozantinib is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.
Cabozantinib is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.
See also: Cabozantinib s-malate (has salt form).
Brand Name: Vulcanchem
CAS No.: 849217-68-1
VCID: VC20762064
InChI: InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
SMILES: COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Molecular Formula: C28H24FN3O5
Molecular Weight: 501.5 g/mol

Cabozantinib

CAS No.: 849217-68-1

Cat. No.: VC20762064

Molecular Formula: C28H24FN3O5

Molecular Weight: 501.5 g/mol

Purity: 98.0%

* For research use only. Not for human or veterinary use.

Cabozantinib - 849217-68-1

CAS No. 849217-68-1
Molecular Formula C28H24FN3O5
Molecular Weight 501.5 g/mol
IUPAC Name 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Standard InChI InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)
Standard InChI Key ONIQOQHATWINJY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
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Mechanism of Action

Cabozantinib exerts its therapeutic effects by inhibiting specific receptor tyrosine kinases that are implicated in cancer growth and progression. These targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3)

  • Hepatocyte Growth Factor Receptor (MET)

  • Proto-oncogene tyrosine-protein kinase receptor Ret (RET)

  • KIT (CD117)

  • Tropomyosin receptor kinase B (TRKB)

  • FMS-like tyrosine kinase 3 (FLT-3)

  • AXL receptor tyrosine kinase

  • Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2)

By targeting these multiple receptors simultaneously, cabozantinib suppresses three key processes in cancer development:

  • Metastasis: By inhibiting MET and other receptors involved in cell migration and invasion

  • Angiogenesis: Through blockade of VEGFR and related pathways that promote blood vessel formation

  • Oncogenesis: By interfering with signaling pathways that drive cancer cell proliferation and survival

This multi-targeted approach makes cabozantinib particularly valuable in treating cancers that have developed resistance to more selective tyrosine kinase inhibitors.

Pharmacokinetic Properties

Absorption and Distribution

Cabozantinib demonstrates predictable pharmacokinetic properties after oral administration. Peak plasma concentrations are achieved within 2-5 hours after oral dosing . The compound has a large volume of distribution, calculated at approximately 349L, indicating extensive tissue distribution .

One notable characteristic of cabozantinib is its extensive plasma protein binding, with ≥99.7% of the drug bound to plasma proteins . This high protein binding may influence the drug's distribution, half-life, and potential for drug interactions.

Metabolism and Elimination

Cabozantinib undergoes hepatic metabolism primarily via the cytochrome P450 system. The predominant enzyme responsible for its metabolism is CYP3A4, with CYP2C9 playing a minor role . These enzymes transform cabozantinib into its N-oxide metabolite, which is the principal metabolite identified .

The extensive metabolism through CYP3A4 makes cabozantinib susceptible to drug interactions with strong inducers or inhibitors of this enzyme, potentially affecting its plasma concentrations and therapeutic efficacy .

Clinical Applications

Advanced Renal Cell Carcinoma

Cabozantinib has demonstrated significant efficacy in the treatment of advanced renal cell carcinoma (RCC). It has been approved for use in multiple clinical contexts for this indication:

  • As monotherapy for previously treated patients with advanced RCC

  • As first-line treatment for advanced RCC

  • In combination with nivolumab for first-line treatment of advanced RCC

The recommended dose for cabozantinib in combination with nivolumab for first-line treatment of advanced RCC is 40 mg once daily . When used as monotherapy in patients who have previously received VEGF-targeted therapy, clinical trials have shown that dose adjustments (both reductions and interruptions) are frequently necessary to manage adverse events, with 59.8% of patients requiring dose reductions and 70% requiring dose interruptions in the METEOR trial .

Neuroendocrine Tumors

A phase 3 trial demonstrated that cabozantinib significantly improves progression-free survival in patients with previously treated, progressive advanced extrapancreatic or pancreatic neuroendocrine tumors . This study showed that:

  • In patients with extrapancreatic neuroendocrine tumors, median progression-free survival was 8.4 months with cabozantinib versus 3.9 months with placebo (hazard ratio 0.38; p<0.001)

  • In patients with pancreatic neuroendocrine tumors, median progression-free survival was 13.8 months with cabozantinib versus 4.4 months with placebo (hazard ratio 0.23; p<0.001)

These findings establish cabozantinib as an effective treatment option for neuroendocrine tumors that have progressed despite prior therapies.

Hepatocellular Carcinoma

Cabozantinib has also shown efficacy in the treatment of hepatocellular carcinoma (HCC) following prior systemic therapy. In the CELESTIAL clinical trial, dose modifications were common, with 62% of patients requiring dose reductions and 84% requiring dose interruptions . This indicates that careful monitoring and management of adverse events are important aspects of cabozantinib treatment in HCC patients.

Differentiated Thyroid Carcinoma

In the COSMIC-311 trial for differentiated thyroid carcinoma, cabozantinib treatment was associated with a high rate of dose modifications, with 67% of patients requiring dose reductions and 71% requiring dose interruptions . This suggests that, while effective, cabozantinib treatment in this population requires careful monitoring and management.

Clinical Trials in Neuroendocrine Tumors

The phase 3 CABINET trial evaluated cabozantinib versus placebo in previously treated patients with progressive neuroendocrine tumors. Key efficacy findings included:

  • Significantly improved progression-free survival in both extrapancreatic and pancreatic neuroendocrine tumor cohorts

  • Objective response rates of 5% in extrapancreatic neuroendocrine tumors and 19% in pancreatic neuroendocrine tumors with cabozantinib, compared to 0% with placebo

Table 2: Progression-Free Survival in Neuroendocrine Tumors

Tumor TypeCabozantinib (months)Placebo (months)Hazard RatioP-value
Extrapancreatic8.43.90.38<0.001
Pancreatic13.84.40.23<0.001

Adverse Events Profile

Cabozantinib treatment is associated with a range of adverse events, many of which are common to other tyrosine kinase inhibitors targeting the VEGF pathway. Common adverse events reported across clinical trials include:

  • Fatigue

  • Diarrhea

  • Nausea

  • Proteinuria

  • Decreased appetite

  • Palmar-plantar erythrodysesthesia (hand-foot syndrome)

  • Vomiting

In the phase 3 trial for neuroendocrine tumors, grade 3 or higher adverse events were observed in 62-65% of patients treated with cabozantinib, compared to 23-27% of patients who received placebo . The most common severe treatment-related adverse events included:

  • Hypertension

  • Fatigue

  • Diarrhea

  • Thromboembolic events

Hepatotoxicity is a specific concern with cabozantinib treatment. Abnormalities of liver function tests, including increases in alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, have been frequently observed in patients treated with cabozantinib . Liver function should be monitored before and during treatment, with dose modifications implemented as needed based on the severity of liver function abnormalities .

Dosage and Administration

The dosing of cabozantinib varies depending on the indication and whether it is used as monotherapy or in combination with other agents. For renal cell carcinoma:

  • When used in combination with nivolumab as first-line treatment, the recommended dose is 40 mg once daily

  • Dose modifications are frequently necessary to manage adverse events

In clinical trials, dose reductions and interruptions were common across all indications:

  • In renal cell carcinoma following prior VEGF-targeted therapy (METEOR trial): 59.8% required dose reductions and 70% required dose interruptions

  • In treatment-naïve renal cell carcinoma (CABOSUN trial): 46% required dose reductions and 73% required dose interruptions

  • When used in combination with nivolumab (CA2099ER trial): 54.1% required dose reductions and 73.4% required dose interruptions

  • In hepatocellular carcinoma (CELESTIAL trial): 62% required dose reductions and 84% required dose interruptions

  • In differentiated thyroid carcinoma (COSMIC-311 trial): 67% required dose reductions and 71% required dose interruptions

These high rates of dose modifications highlight the importance of careful patient monitoring and proactive management of adverse events during cabozantinib treatment.

Drug Interactions

CYP3A4 Interactions

Since cabozantinib is primarily metabolized by CYP3A4, concomitant use with strong inhibitors or inducers of this enzyme can significantly affect cabozantinib plasma concentrations . Patients should be monitored for potential interactions when administered with drugs that are strong CYP3A4 modulators.

MRP2 Inhibitors

Administration of multidrug resistance-associated protein 2 (MRP2) inhibitors may result in increases in cabozantinib plasma concentrations and should be approached with caution .

Patient Experiences

Patient experiences with cabozantinib provide valuable insights into the real-world impact of this medication. User reviews from Drugs.com indicate that 56% of reviewers reported a positive experience with cabozantinib, while 22% reported a negative experience .

Individual patient testimonials reveal various experiences:

  • One patient's spouse with renal cell carcinoma started cabozantinib at 40 mg and then increased to 60 mg, experiencing only mild fatigue while maintaining good appetite and activity levels

  • Another patient with renal cell carcinoma reported taking cabozantinib for 5 months, starting at 40 mg but reducing to 20 mg due to poor liver function results. Side effects at the higher dose included blisters on hands, feet, and in the mouth, while the lower dose resulted in improved blood test results and only a single foot sore. The patient reported significant tumor shrinkage after 4 months of treatment

These experiences highlight the importance of dose adjustments to manage side effects while maintaining efficacy. They also suggest that cabozantinib can be effective in real-world settings, though individual responses and tolerability may vary.

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